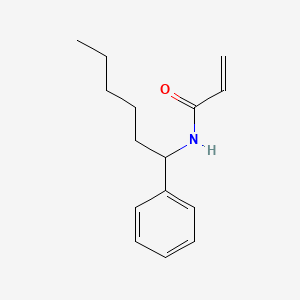![molecular formula C10H22NO5P B14303243 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid CAS No. 113194-28-8](/img/structure/B14303243.png)
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid is an organic compound that features a carboxylic acid functional group and a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid typically involves the reaction of a suitable phosphorylating agent with an appropriate amino acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines or phosphine oxides.
Aplicaciones Científicas De Investigación
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its phosphoryl group, which can interact with biological molecules.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoryl amino acids: Compounds like phosphorylserine and phosphorylthreonine share structural similarities with 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid.
Phosphine oxides: These compounds also contain a phosphoryl group and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its specific combination of a carboxylic acid and a phosphoryl group, which provides unique reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
113194-28-8 |
|---|---|
Fórmula molecular |
C10H22NO5P |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
2-[di(propan-2-yloxy)phosphorylamino]butanoic acid |
InChI |
InChI=1S/C10H22NO5P/c1-6-9(10(12)13)11-17(14,15-7(2)3)16-8(4)5/h7-9H,6H2,1-5H3,(H,11,14)(H,12,13) |
Clave InChI |
IJLHXCGMEQHMGY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)NP(=O)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


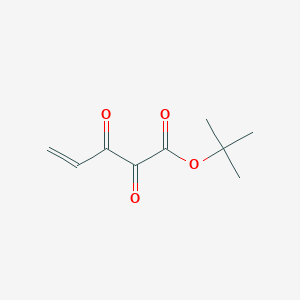
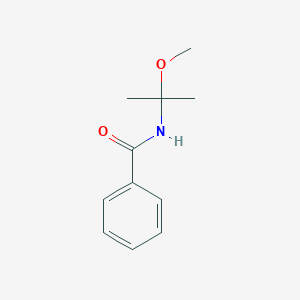
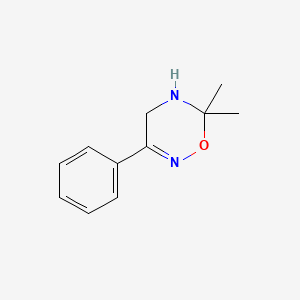
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
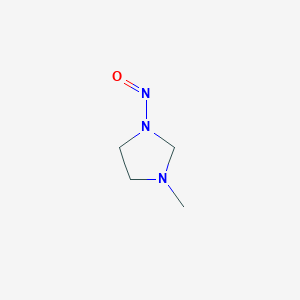
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
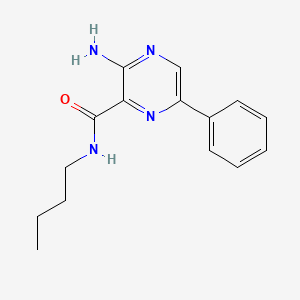
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
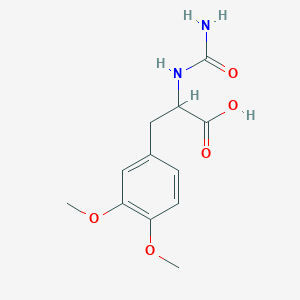
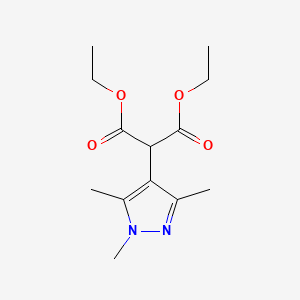
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
